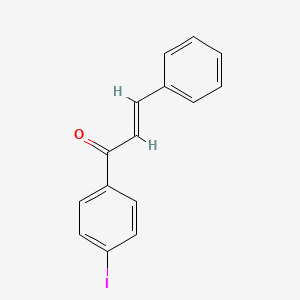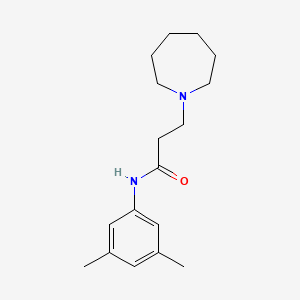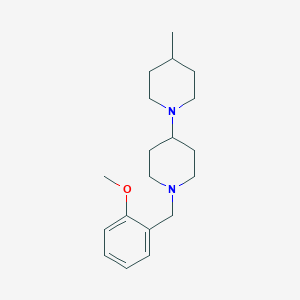![molecular formula C19H16N2O5 B10882203 3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: Functional groups such as the hydroxy, methyl, benzoyl, and nitrophenyl groups are introduced through various organic reactions like Friedel-Crafts acylation, nitration, and methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the nitro group, which may affect its biological activity.
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C19H16N2O5 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)15-16(20(2)19(24)18(15)23)13-4-3-5-14(10-13)21(25)26/h3-10,16,22H,1-2H3/b17-15- |
Clé InChI |
SBWFGPHREUYNQB-ICFOKQHNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)



![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882177.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate](/img/structure/B10882189.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10882205.png)

![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
![2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B10882214.png)
-yl)methanone](/img/structure/B10882222.png)
